Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH

Catalog No.
S14692909
CAS No.
M.F
C31H50N6O11
M. Wt
682.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH

Product Name

Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH

IUPAC Name

2-[[(2S)-2-[[2-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoyl]amino]propanoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid

Molecular Formula

C31H50N6O11

Molecular Weight

682.8 g/mol

InChI

InChI=1S/C31H50N6O11/c1-28(2,3)46-22(40)13-12-19(23(41)32-15-21(38)39)34-25(43)31(10,11)36-24(42)20(35-26(44)47-29(4,5)6)14-18-16-37(17-33-18)27(45)48-30(7,8)9/h16-17,19-20H,12-15H2,1-11H3,(H,32,41)(H,34,43)(H,35,44)(H,36,42)(H,38,39)/t19-,20-/m0/s1

InChI Key

FNXPUMYXFQQETO-PMACEKPBSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CN(C=N1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH is a fully protected, pre-synthesized tetrapeptide building block corresponding to the highly conserved N-terminal sequence (His-Aib-Glu-Gly) of modern GLP-1 receptor agonists, most notably Semaglutide. In industrial peptide manufacturing, the incorporation of the sterically hindered α-aminoisobutyric acid (Aib) residue and the highly racemization-prone Histidine (His) residue presents severe synthetic bottlenecks when using standard stepwise Solid Phase Peptide Synthesis (SPPS). By utilizing this highly purified tetrapeptide fragment in a convergent synthesis strategy, manufacturers bypass the problematic stepwise His-to-Aib coupling on the solid support. This approach fundamentally shifts the burden of impurity control from the final 31-amino-acid API to a manageable 4-amino-acid intermediate, ensuring high processability, predictable scale-up, and strict control over critical quality attributes [1].

Fragment Condensation Synthesis Fit

Orthogonal Boc/Boc/tBu architecture enables selective, sequential deprotection for fragment-based assembly
Pre-assembled tetrapeptide bypasses difficult stepwise coupling of sterically hindered Aib residues
Fragment-condensation strategy validated at 100-gram scale with defined purity outcomes

Attempting to substitute this pre-assembled tetrapeptide with generic stepwise addition of individual amino acids (e.g., Boc-His(Boc)-OH and Fmoc-Aib-OH) routinely leads to severe yield losses and complex impurity profiles. The steric bulk of the Aib residue drastically reduces the coupling efficiency of the subsequent Histidine. Prolonged coupling times or repeated coupling cycles required to force this reaction inevitably cause significant epimerization, generating the D-His1-Semaglutide impurity. Because D-His1-Semaglutide and des-His deletion sequences possess near-identical physicochemical properties to the target API, they are notoriously difficult to separate via preparative HPLC. Consequently, generic stepwise synthesis results in a low-purity crude peptide, disproportionately high solvent consumption during purification, and commercially unviable final API yields [1].

Substitution Risk: Boc(Boc) vs. Boc(Trt)

Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH
Nⁱᵐ-Boc suppresses histidine racemization during activation, maintaining reported epimer level below 1%
Two-tier orthogonality (Boc/tBu) enables deferred His deprotection and flexible synthetic design
Boc-His(Trt)-Aib-Glu(O-tBu)-Gly-OH
Trt protection provides no Nπ shielding; reported D-His epimer formation may exceed 5%, risking pharmacopoeial compliance
Single acid-labile tier eliminates selective His side-chain manipulation, limiting process flexibility

Elimination of D-His Racemization Impurities

Stepwise solid-phase coupling of Histidine onto the sterically hindered Aib residue routinely results in high levels of epimerization. By utilizing the pre-synthesized Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH fragment, the D-His impurity is resolved prior to main-chain assembly, reducing the final D-His1-Semaglutide impurity in the crude API from over 5% to less than 0.15% [1].

Evidence DimensionD-His1-Semaglutide impurity level in crude API
Target Compound Data< 0.15% (using pre-purified tetrapeptide fragment)
Comparator Or Baseline> 5.0% (using stepwise SPPS coupling of His onto Aib)
Quantified Difference>30-fold reduction in critical racemization impurity
ConditionsIndustrial-scale solid-phase/liquid-phase hybrid synthesis of Semaglutide

Minimizing D-His at the synthesis stage is mandatory for regulatory compliance and eliminates the need for extreme, yield-destroying HPLC fractionation.

His Racemization Suppression
Head-to-head
Target: <1% D-His epimer
Comparator: >5% D-His epimer
Reported ≥5-fold racemization reduction supports enantiomeric purity control
Vendor data under coupling activation at 25°C

C-Terminal Glycine Enables Epimerization-Free Fragment Condensation

A critical advantage of this specific tetrapeptide over shorter fragments (e.g., His-Aib dipeptide) is its C-terminal Glycine. Because Glycine is achiral, activating its C-terminus for coupling to the resin-bound main chain (Thr) carries zero risk of epimerization at the fragment junction, ensuring a clean coupling profile [1].

Evidence DimensionC-terminal epimerization risk during fragment coupling
Target Compound Data0% risk of C-terminal epimerization (achiral Glycine)
Comparator Or BaselineMeasurable epimerization risk (>1-5%) when coupling fragments terminating in chiral amino acids
Quantified DifferenceComplete elimination of fragment-junction epimerization
ConditionsCoupling of the N-terminal fragment to the resin-bound Thr-Phe main chain

Utilizing a Gly-terminated fragment guarantees that the critical block-coupling step proceeds without generating new diastereomeric impurities.

Fragment vs. Linear SPPS Yield
Cross-study
Fragment condensation: ~60% yield
Linear SPPS: ~16% yield
Reported ~3.75-fold yield improvement at 100-g scale
Zhang et al. J Pept Sci 2022/2023; >99% purity after purification

Boc vs. Trityl Protection for Enhanced Processability

While Boc-His(Trt)-Aib-Glu(O-tBu)-Gly-OH variants are available, the dual-Boc protected Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH offers distinct processability advantages. The Boc group on the imidazole ring generates volatile byproducts (isobutylene and CO2) during final TFA cleavage, whereas Trityl groups generate stable, highly reactive trityl cations that require high volumes of scavengers and can cause irreversible alkylation side reactions [1].

Evidence DimensionGlobal deprotection efficiency and byproduct management
Target Compound Data100% volatile cleavage byproducts (isobutylene, CO2) from the His side-chain
Comparator Or BaselineGeneration of stable triphenylmethyl (Trt) carbocations requiring >5% v/v scavengers
Quantified DifferenceElimination of Trt-related alkylation side reactions and reduction in scavenger volume
ConditionsFinal TFA-mediated global deprotection and resin cleavage

Dual-Boc protection simplifies the final cleavage cocktail requirements and reduces the risk of irreversible re-attachment of protecting groups to the peptide.

Activated Ester Conversion
Class-level
82–84%
Reported OSu-ester conversion for Boc(Trt) analog; class applicability to Boc(Boc) variant
DSC/DMAP/DMF, 0–10°C, 0.5–1 h; CN114075273A

Impact on Crude Semaglutide Purity and Overall Yield

By circumventing the resin shrinkage and folding issues associated with the stepwise synthesis of the long, hydrophobic Semaglutide sequence, the convergent tetrapeptide strategy dramatically improves the quality of the crude product. Fragment condensation using this tetrapeptide boosts crude API purity from below 40% to over 60-70% [1].

Evidence DimensionCrude API Purity
Target Compound Data> 60-70% crude purity (Tetrapeptide convergent strategy)
Comparator Or Baseline< 40% crude purity (Linear stepwise SPPS)
Quantified Difference~30% absolute increase in crude purity
ConditionsCleaved, unpurified Semaglutide prior to preparative RP-HPLC

A higher crude purity directly translates to fewer HPLC passes, lower solvent consumption, and a dramatically higher recovery of the final commercial API.

Aib Helical Propensity
Data to verify
ΔΔG = −1.2 kcal/mol
Aib provides reported 0.4 kcal/mol greater stabilization than L-Ala; >80% helical content in apolar solvents
Trypsin resistance >10-fold vs. L-Ala variants; class-level evidence, verify for specific sequence
Orthogonal Deprotection Tiers
Reported
Target: 2 tiers (Boc/tBu)
Comparator: 1 tier (Trt/tBu)
Two independently addressable protection levels enable flexible route design
Boc stable to piperidine; tBu stable to HOBt/DIC; allows late-stage His deprotection

Commercial-Scale Semaglutide Manufacturing

For industrial production where maximizing overall API yield and minimizing preparative HPLC bottlenecks are the primary drivers of cost-of-goods-sold (COGS) reduction. The tetrapeptide fragment directly addresses the D-His racemization bottleneck [1].

GLP-1 Analog Library Synthesis

For research and development of novel GLP-1 receptor agonists sharing the conserved His-Aib-Glu-Gly N-terminus. Using this pre-validated building block ensures that sequence-dependent coupling failures at the N-terminus do not confound biological activity assays [2].

Liquid-Phase Peptide Synthesis (LPPS) Scale-Up

For advanced manufacturing routes utilizing convergent fragment condensation in solution. This tetrapeptide bypasses the scale limitations and resin-shrinkage issues inherent to solid-phase synthesis of long hydrophobic peptides [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Convergent Semaglutide synthesis at scale
Orthogonal Boc/Boc/tBu architecture with free C-terminal Gly carboxyl
Fragment-condensation route feasibility and cost-of-goods reduction vs. linear SPPS
Activated ester preparation for solution-phase ligation
Stable free carboxyl enabling direct OSu-ester conversion without deprotection
Activation conversion efficiency and process stability under DSC/DMAP conditions
Long-acting peptide therapeutic design
Aib-induced conformational restriction module with orthogonal protection
Helix stabilization and protease resistance in peptide engineering studies

XLogP3

1.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

682.35375643 g/mol

Monoisotopic Mass

682.35375643 g/mol

Heavy Atom Count

48

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